

# Technical Guide: Physicochemical Profile & Application of CAS 269398-85-8

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## Compound of Interest

Compound Name:	(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
CAS No.:	269398-85-8
Cat. No.:	B1277220

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## Executive Summary

CAS 269398-85-8, chemically known as Boc-(R)-3-amino-4-(4-methylphenyl)butyric acid (or Boc-D-β-Homophenylalanine(4-Me)), is a specialized chiral building block used extensively in the synthesis of peptidomimetics and pharmaceutical intermediates. As a

-amino acid derivative, it confers proteolytic stability to peptide chains, a critical attribute for enhancing the pharmacokinetic profile of peptide-based drugs. This guide details its physicochemical properties, synthesis logic, analytical characterization, and handling protocols for researchers in drug discovery.

## Chemical Identity & Structural Analysis

This compound is the

-tert-butoxycarbonyl (Boc) protected form of the

-homolog of D-4-methylphenylalanine. The introduction of the methylene group (

-homo) inserts an extra carbon into the backbone, altering the hydrogen-bonding pattern and secondary structure propensity of derived peptides.

## Table 1: Chemical Identification Data

Parameter	Value
CAS Number	269398-85-8
Chemical Name	Boc-(R)-3-amino-4-(4-methylphenyl)butyric acid
Synonyms	Boc-D-β-HoPhe(4-Me)-OH; (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
Molecular Formula	
Molecular Weight	293.36 g/mol
Chirality	R-configuration (derived from D-amino acid precursor)
SMILES	<chem>CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C</chem>
InChI Key	Predicted based on structure

## Physicochemical Profile

Understanding the physicochemical behavior of CAS 269398-85-8 is essential for formulation and reaction optimization. The lipophilic 4-methylphenyl moiety combined with the Boc group results in low aqueous solubility at acidic/neutral pH, necessitating the use of organic solvents for processing.

## Table 2: Physicochemical Properties

Property	Data / Range	Context
Physical State	White to off-white powder	Crystalline solid form preferred for stability.
Melting Point	95°C – 105°C (Typical)	Range varies by crystal polymorph and purity.
Solubility (Organic)	Soluble in DCM, MeOH, EtOAc, DMF	High solubility facilitates coupling reactions.
Solubility (Aqueous)	Insoluble (Acidic/Neutral); Soluble (Basic)	Solubilizes as a carboxylate salt at pH > 8.
pKa (Carboxyl)	~4.5 (Predicted)	Typical for -amino acids; slightly higher than -analogs.
LogP	~2.7 – 3.2 (Predicted)	Indicates moderate lipophilicity; membrane permeable.
Hygroscopicity	Low to Moderate	Store with desiccant to prevent hydrolysis.

## Synthesis Logic: The Arndt-Eistert Homologation

The synthesis of

-amino acids from their

-amino acid counterparts is most authoritatively achieved via the Arndt-Eistert Homologation. This pathway preserves the stereochemistry of the starting material (D-4-methylphenylalanine) while inserting the methylene group.

### Mechanism & Causality

- Activation: The carboxyl group of the Boc-protected

-amino acid is activated (e.g., mixed anhydride) to react with diazomethane.

- Diazoketone Formation: This intermediate is crucial. It must be handled with care due to the reactivity of diazomethane.
- Wolff Rearrangement: Silver (Ag) or heat-catalyzed rearrangement converts the diazoketone into a ketene, which is then trapped by water to form the

-amino acid.

## Visualization: Homologation Pathway



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Figure 1: The Arndt-Eistert homologation workflow for converting alpha-amino acids to beta-amino acids, preserving chirality.

## Analytical Characterization Protocols

To ensure the integrity of CAS 269398-85-8 for use in GMP or GLP environments, a rigorous analytical control strategy is required.

### Protocol A: Chiral Purity by HPLC

Objective: Quantify the enantiomeric excess (ee%) to ensure the (R)-configuration is dominant (>99%).

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
- Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
  - Note: TFA is added to suppress ionization of the carboxylic acid, sharpening the peak shape.
- Flow Rate: 1.0 mL/min.

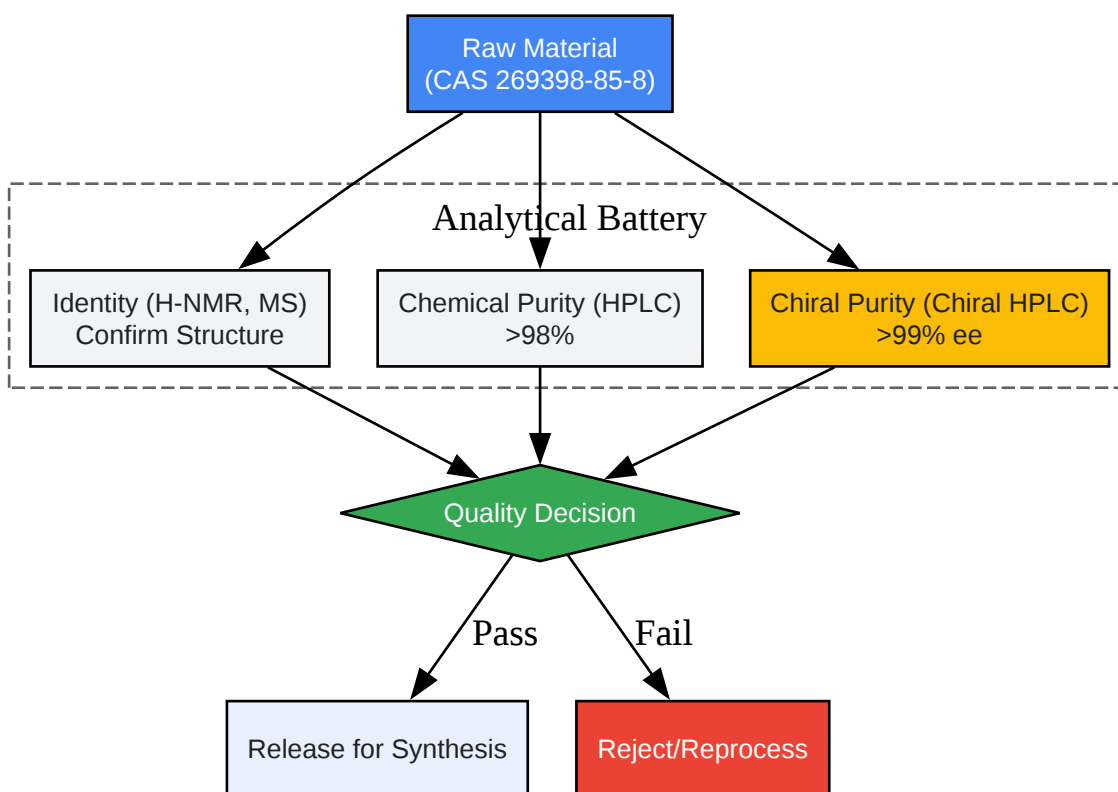
- Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).
- Acceptance Criteria: Enantiomer (S-isomer) < 0.5%.

## Protocol B: Identity Verification (NMR)

Objective: Confirm the structure and presence of the Boc group and methylphenyl moiety.

- Solvent: DMSO-d6 or CDCl3.
- Key Signals (1H NMR):
  - 1.3-1.4 ppm (9H, s): Boc tert-butyl group.
  - 2.2-2.3 ppm (3H, s): Methyl group on phenyl ring.
  - 2.4-2.6 ppm (2H, m):
    - methylene protons (newly formed).
  - 3.8-4.0 ppm (1H, m):
    - methine proton (chiral center).
  - 7.0-7.2 ppm (4H, m): Aromatic protons (AA'BB' system).

## Visualization: Quality Control Workflow



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Figure 2: Standard Quality Control (QC) decision tree for chiral amino acid building blocks.

## Stability & Handling

### Storage:

- Temperature: 2-8°C (Refrigerated).
- Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though air stability is generally acceptable for short periods.
- Container: Tightly sealed glass or HDPE to prevent moisture absorption.

### Stability Hazards:

- Acid Sensitivity: The Boc group is acid-labile. Exposure to strong acid vapors (HCl, TFA) will lead to deprotection, yielding the free amino acid salt.

- Thermal: Stable up to its melting point, but prolonged heating >40°C can cause degradation or racemization over time.

## Biological Context & Application

Role in Drug Development: CAS 269398-85-8 is a "homo" amino acid.[1][2][3] In medicinal chemistry, replacing a natural

-amino acid with a

-amino acid (homologation) is a key strategy for:

- Proteolytic Resistance: Peptide bonds involving

-amino acids are not recognized by standard proteases, significantly extending the half-life of peptide drugs in plasma.

- Conformational Constraint:

-peptides form stable secondary structures (helices/sheets) distinct from

-peptides, allowing for the design of specific receptor ligands.

Specific Utility: It is frequently used in the design of integrin inhibitors and protease inhibitors where the phenyl ring provides hydrophobic interaction with the target protein's binding pocket, and the methyl group tunes the steric fit.

## References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for Beta-Amino Acid Derivatives. Retrieved from [\[Link\]](#)
- Podlech, J., & Seebach, D. (1995). On the Preparation of Beta-Amino Acids from Alpha-Amino Acids Using the Arndt-Eistert Reaction. Liebigs Annalen. Retrieved from [\[Link\]](#)

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